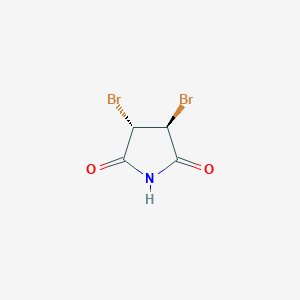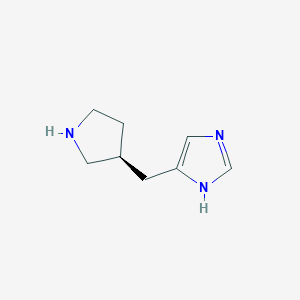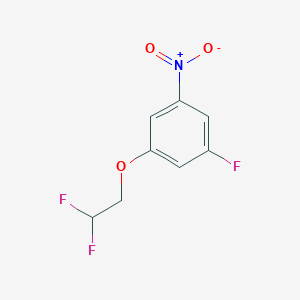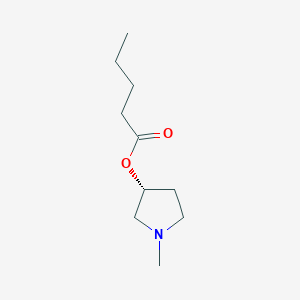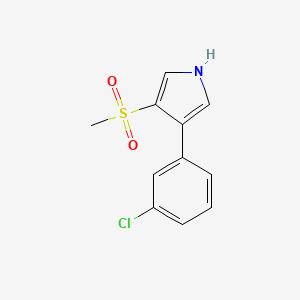
3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with a 3-chlorophenyl group and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole typically involves the reaction of 3-chlorophenylmethanesulfonyl chloride with a suitable pyrrole derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of sulfonamide derivatives.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole: Unique due to the presence of both the 3-chlorophenyl and methanesulfonyl groups.
3-Chlorophenylmethanesulfonyl chloride: Lacks the pyrrole ring but shares the 3-chlorophenyl and methanesulfonyl groups.
N-(3-Chlorophenyl)methanesulfonamide: Contains the 3-chlorophenyl and methanesulfonyl groups but differs in the amide linkage.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the 3-chlorophenyl and methanesulfonyl groups on the pyrrole ring makes it a versatile compound for various applications in scientific research.
Propriétés
Numéro CAS |
87388-58-7 |
|---|---|
Formule moléculaire |
C11H10ClNO2S |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-3-2-4-9(12)5-8/h2-7,13H,1H3 |
Clé InChI |
LUKCDCBVAXTECB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
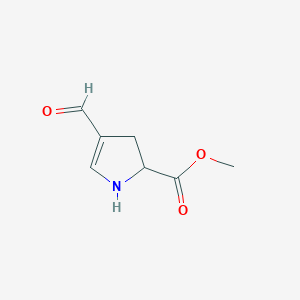

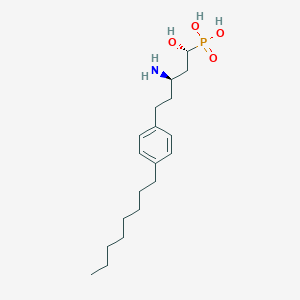


![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
